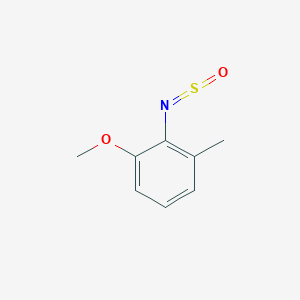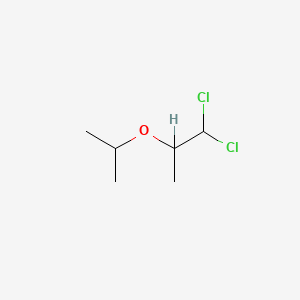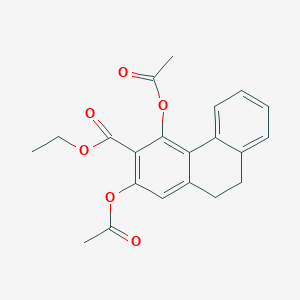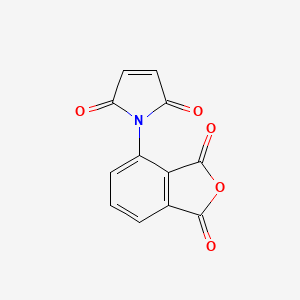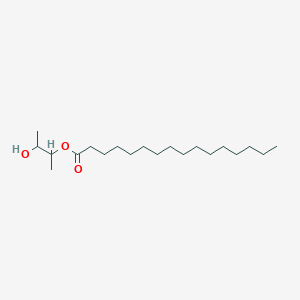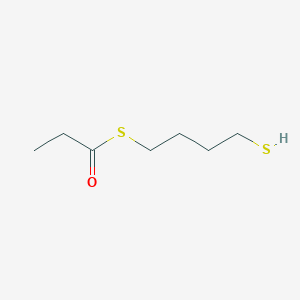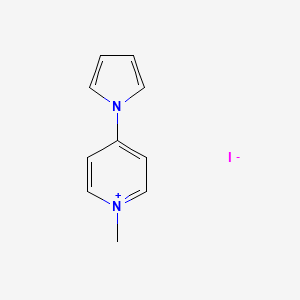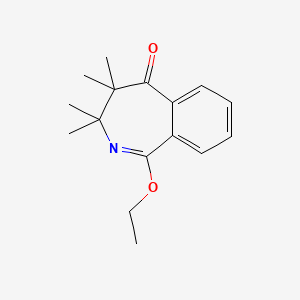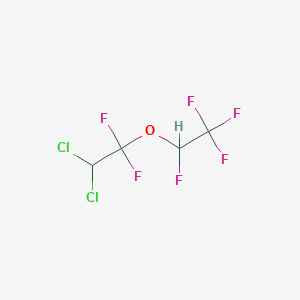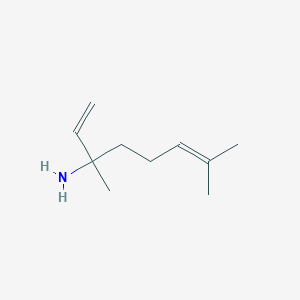
3,7-Dimethyl-1,6-octadien-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-1,6-octadien-3-amine is an organic compound with the molecular formula C10H19N. It is a derivative of octadiene and contains both amine and diene functional groups. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,6-octadien-3-amine typically involves the following steps :
Geraniol Trichloroacetimidate Formation: Geraniol is reacted with trichloroacetonitrile in the presence of sodium hydride and anhydrous diethyl ether. The reaction is carried out at low temperatures (between -10°C and 0°C) to form geraniol trichloroacetimidate.
Formation of 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene: The geraniol trichloroacetimidate is then refluxed in xylene for 8 hours to yield 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene.
Formation of this compound: Finally, the 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene is treated with aqueous sodium hydroxide and ethanol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-1,6-octadien-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene group into single bonds, resulting in saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce saturated amines.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-1,6-octadien-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-1,6-octadien-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The diene group can participate in various chemical reactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Linalool: 3,7-Dimethyl-1,6-octadien-3-ol, a related compound with a hydroxyl group instead of an amine group.
Nerol: cis-3,7-Dimethyl-2,6-octadien-1-ol, a stereoisomer of geraniol.
Uniqueness
3,7-Dimethyl-1,6-octadien-3-amine is unique due to its amine functional group, which imparts different chemical reactivity and biological activity compared to its hydroxyl-containing counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
3,7-dimethylocta-1,6-dien-3-amine |
InChI |
InChI=1S/C10H19N/c1-5-10(4,11)8-6-7-9(2)3/h5,7H,1,6,8,11H2,2-4H3 |
Clave InChI |
HERSWHWQXZRIDA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


